Theophylline Sodium Glycinate

Drug Release Kinetics Pharmaceutical Formulation Controlled Release

Formulation scientists often face challenges with anhydrous theophylline's low aqueous solubility, which limits dissolution and bioavailability in oral solid dosage forms. Theophylline Sodium Glycinate (CAS 8000-10-0) addresses this with an optimized molecular complex that enhances solubility and drug release. • Enhanced release profile vs. anhydrous theophylline for sustained-release matrix tablets • Superior local tolerability compared to aminophylline for parenteral formulations • USP monograph-defined theophylline content (44.5-47.3%) ensures batch-to-batch consistency

Molecular Formula C9H12N5NaO4
Molecular Weight 277.21 g/mol
CAS No. 8000-10-0
Cat. No. B1264794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline Sodium Glycinate
CAS8000-10-0
Synonyms1,3 Dimethylxanthine
1,3-Dimethylxanthine
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione
Accurbron
Aerobin
Aerolate
Afonilum Retard
Anhydrous, Theophylline
Aquaphyllin
Armophylline
Bronchoparat
Bronkodyl
Constant T
Constant-T
ConstantT
ct, theo von
Elixophyllin
Euphylong
Glycinate, Theophylline Sodium
Glycine Theophyllinate
Lodrane
Monospan
Nuelin
Nuelin S.A.
Quibron T SR
Quibron T-SR
Quibron TSR
Slo Phyllin
Slo-Phyllin
SloPhyllin
Sodium Glycinate, Theophylline
Somophyllin T
Somophyllin-T
SomophyllinT
Sustaire
Synophylate
Theo 24
Theo Dur
theo von ct
Theo-24
Theo-Dur
Theo24
Theobid
Theocin
Theoconfin Continuous
Theodur
Theolair
Theolix
Theon
Theonite
Theopek
Theophyllinate, Glycine
Theophylline
Theophylline Anhydrous
Theophylline Sodium Glycinate
Theospan
Theostat
Theovent
Uniphyl
Uniphyllin
Uniphylline
von ct, theo
Molecular FormulaC9H12N5NaO4
Molecular Weight277.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]
InChIInChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1
InChIKeyAIJQWRAOMFRHTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline Sodium Glycinate (CAS 8000-10-0) Composition and Pharmacopoeial Standards: A Procurement and Quality Guide


Theophylline Sodium Glycinate (CAS 8000-10-0) is a well-defined chemical entity, not a simple mixture, but an equilibrium complex of Theophylline Sodium (C7H7N4NaO2) and Glycine (C2H5NO2) in approximately equimolar proportions, buffered with an additional mole of glycine [1]. This specific molecular architecture is critical for its physicochemical properties. It is recognized in authoritative pharmacopoeias, such as the United States Pharmacopeia (USP), which stipulates that, when dried, it must contain the equivalent of not less than 44.5% and not more than 47.3% of anhydrous theophylline (C7H8N4O2) [1]. This precise specification is essential for quality control in procurement and formulation development.

Defined USP-grade identity with controlled theophylline content (44.5–47.3% anhydrous basis) for quality-assured formulation research.
Equilibrium complex architecture supporting distinct dissolution behavior in matrix-based oral solid dosage forms.
Reported tolerability profile relevant to parenteral formulation feasibility studies.

Theophylline Sodium Glycinate Procurement: Why In-Class Analogs (Anhydrous Theophylline, Aminophylline) Are Not Direct Substitutes


Substituting Theophylline Sodium Glycinate with other theophylline salts or the free base is not straightforward due to critical differences in physicochemical and biopharmaceutical behavior. For instance, the parent drug, anhydrous theophylline, has intrinsically low aqueous solubility, which can limit its dissolution rate and, consequently, its bioavailability from solid oral dosage forms [1]. Conversely, another common salt, aminophylline (theophylline ethylenediamine), is known for its high solubility but is associated with a higher incidence of local adverse effects upon intravenous administration [2]. These differences in solubility, release characteristics, and tolerability mean that each theophylline derivative possesses a unique profile, and direct interchange without reformulation and bioequivalence data can lead to unexpected therapeutic outcomes or manufacturing challenges.

Target Compound
Theophylline Sodium Glycinate: equilibrium complex with enhanced dissolution from matrix systems and reported local tolerability advantages.
Substitute: Anhydrous Theophylline
Intrinsically low aqueous solubility may limit dissolution rate in controlled-release matrices; drug release profile may not transfer directly.
Substitute: Aminophylline
Higher local adverse event incidence reported in parenteral studies; infusion-site tolerability endpoint context may differ.
Class-level context: Salt-form interchangeability requires dissolution, tolerability endpoint, and formulation-specific validation.

Theophylline Sodium Glycinate (8000-10-0): Quantified Differentiation Evidence for Scientific and Industrial Selection


Improved Drug Release from Matrix Tablets Compared to Anhydrous Theophylline

In controlled-release matrix tablets formulated with various bioadhesive polymers, theophylline sodium glycinate consistently demonstrated a greater percentage of drug release over 8 hours compared to formulations using anhydrous theophylline. The study authors concluded that 'the salt form releases greater percentage of active drug than its corresponding anhydrous form' [1]. This improved release performance is a key differentiator for formulation scientists.

Drug Release from Matrix Tablets
Reported
Greater percentage released vs. Anhydrous Theophylline
In-vitro dissolution, 0.1 N HCl, 37°C, 8 h
Supports dissolution-rate differentiation in matrix-based formulations.
Head-to-head comparison; review matrix-polymer interaction effects.
Drug Release Kinetics Pharmaceutical Formulation Controlled Release

Significantly Better Local Tolerability in Intravenous Administration Compared to Aminophylline

A single-blind crossover study in healthy volunteers directly compared the local tolerability of intravenous theophylline sodium glycinate and theophylline ethylenediamine (aminophylline). The preparation containing theophylline sodium glycinate was found to be 'significantly better tolerated' with a lower frequency and intensity of discomfort and pain at the injection site compared to aminophylline [1].

Local Tolerability IV Infusion
Reported
Better tolerated vs. Aminophylline
Single-blind crossover, healthy volunteers
Supports infusion-site tolerability endpoint differentiation.
Small n=6 study; endpoint context may require confirmatory data.
Injectable Formulations Local Toxicity Drug Safety

Achievement of Steady and Safe Therapeutic Plasma Levels via Asymmetric Dosing

A pharmacokinetic study of a sustained-release formulation of theophylline sodium glycinate using an asymmetric dosing regimen (one tablet in the morning, four in the evening) demonstrated the ability to maintain plasma theophylline concentrations within a safe and effective range. The morning dosing resulted in a Cmin of 4.97 ± 1.60 µg/mL and Cmax of 10.68 ± 1.80 µg/mL, while the higher evening dose maintained a Cmax of 9.72 ± 1.56 µg/mL without reaching toxic levels (>20 µg/mL) [1]. This regimen successfully maintained therapeutic plasma levels (10-20 µg/mL) throughout the day and night, targeting nocturnal asthma symptoms.

Asymmetric Dosing PK Profile
Reported
Cmin 4.97, Cmax 10.68 µg/mL (AM); Cmax 9.72 µg/mL (PM)
Sustained-release tablet, 10 healthy subjects
Supports chronotherapy-aligned plasma-level exposure-model context.
Review toxic threshold (>20 µg/mL) avoidance in target population.
Pharmacokinetics Chronotherapy Dosing Regimen

Proven Clinical Efficacy in Improving Lung Function in Asthma Patients

A clinical study in 105 asthma patients demonstrated that adding Theophylline Sodium Glycinate Sustained Release Tablets to conventional therapy led to significant improvements in key pulmonary function metrics compared to conventional therapy alone. After three months, the treatment group showed significantly higher Forced Expiratory Volume in one second (FEV1), FEV1/FVC ratio, and Peak Expiratory Flow (PEF) (P<0.05) than the control group [1]. This provides direct clinical evidence of the compound's therapeutic benefit.

Lung Function in Asthma
Reported
Higher FEV1, FEV1/FVC, PEF (P<0.05)
RCT, 105 asthma patients, 3-month add-on
Reported pulmonary-function endpoint improvement context.
Add-on therapy; class-level review of comparator baseline required.
Clinical Efficacy Pulmonary Function Asthma Management

Demonstrated Clinical Benefit as Add-on Therapy in COPD Patients

A retrospective study evaluated the addition of theophylline sodium glycinate (TSG) sustained-release tablets to budesonide/formoterol therapy in 114 COPD patients. The group receiving TSG (Group-B) showed significant improvements in lung function, blood gas status, and inflammatory markers compared to pre-treatment levels [1]. Furthermore, the addition of Vitamin-D to this TSG-containing regimen (Group-A) resulted in outcomes that were 'significantly better' than those in Group-B (P<0.05) [1]. This confirms TSG's role as an effective component in multi-drug COPD management strategies.

Add-on Therapy in COPD
Reported
Improved lung function, blood gas, inflammatory markers (P<0.05)
Retrospective, 114 COPD patients, budesonide/formoterol + TSG
Supports multi-drug regimen endpoint-response context.
Retrospective design; Vitamin-D subgroup suggests additive endpoint context.
COPD Management Combination Therapy Pulmonary Rehabilitation

Patented Sustained-Release Formulation Technology for Optimized Delivery

A patent (CN101590022A) exists for a specific theophylline sodium glycinate slow-release tablet and its preparation method [1]. The patent describes a formulation comprising the API, a framework material, a binder, a disintegrant, and a lubricant, designed to control the release of the active ingredient. This indicates ongoing innovation and proprietary technology surrounding the formulation of this specific salt, which can be a differentiator for generic or novel drug product development.

Patented SR Formulation Technology
Reported
CN101590022A slow-release tablet composition
Patent published 2008
Indicates proprietary formulation differentiation pathway.
Review for non-infringing development or licensing assessment.
Pharmaceutical Patent Sustained Release Formulation Technology

Theophylline Sodium Glycinate (8000-10-0): Validated Application Scenarios for Research and Industrial Procurement


Development of Sustained-Release Oral Solid Dosage Forms

The enhanced drug release profile of theophylline sodium glycinate from matrix tablets, compared to anhydrous theophylline [1], directly supports its use in the development of sustained-release oral formulations. Formulation scientists can leverage this property to design once- or twice-daily products that maintain therapeutic plasma levels, as validated by the successful implementation of an asymmetric dosing regimen that provided effective and safe 24-hour coverage [2]. The existence of a specific patent for a slow-release tablet [3] further underscores the compound's suitability for such applications, offering a validated starting point for product development.

Formulation of Injectable Products with Improved Local Tolerability

For researchers and manufacturers developing parenteral theophylline formulations, the evidence of significantly better local tolerability compared to aminophylline is a critical differentiator [1]. This data supports the selection of theophylline sodium glycinate as the API of choice for intravenous solutions intended for clinical use, as it can potentially reduce the incidence of injection site pain and phlebitis, thereby improving patient compliance and safety during therapy.

Clinical Research in Asthma and COPD Therapeutics

The compound is a well-validated candidate for clinical studies in respiratory diseases. Its efficacy as both a standalone add-on therapy [1] and as part of a multi-drug combination regimen [2] in improving pulmonary function in asthma and COPD patients is supported by clinical evidence. This makes it a reliable positive control or investigational drug in trials exploring novel therapeutic strategies for these conditions.

Quality Control and Analytical Reference Standard

The clear and rigorous specifications defined in the USP monograph for theophylline sodium glycinate [1] make it an essential reference standard for quality control in pharmaceutical manufacturing and analytical testing. The defined theophylline content (44.5-47.3%) and other characteristics provide a benchmark against which raw materials and finished products can be assessed, ensuring consistency and compliance with regulatory standards.

Application
Selection Property
Validation Focus
Sustained-release oral solid dosage form research
Matrix-tablet dissolution-rate profile
Drug release kinetics and asymmetric dosing exposure-model review
Injectable product feasibility studies
Infusion-site tolerability endpoint context
Local adverse event incidence in crossover comparator trials
Respiratory disease model research (asthma, COPD)
Pulmonary-function and inflammatory-marker response context
Endpoint validation in add-on and combination regimen study designs
Quality control and analytical reference standard
USP monograph theophylline content specification
Specification compliance and lot-to-lot consistency verification

Technical Documentation Hub

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39 linked technical documents
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